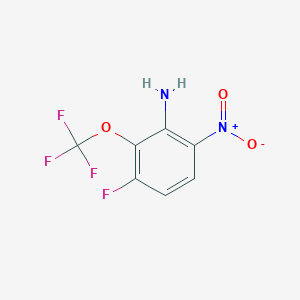

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline

CAS No.: 2149598-58-1

Cat. No.: VC4222228

Molecular Formula: C7H4F4N2O3

Molecular Weight: 240.114

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2149598-58-1 |

|---|---|

| Molecular Formula | C7H4F4N2O3 |

| Molecular Weight | 240.114 |

| IUPAC Name | 3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |

| Standard InChI | InChI=1S/C7H4F4N2O3/c8-3-1-2-4(13(14)15)5(12)6(3)16-7(9,10)11/h1-2H,12H2 |

| Standard InChI Key | KAKCIQHJEBKSQP-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a benzene ring substituted at the 2-position with a trifluoromethoxy group, at the 3-position with fluorine, and at the 6-position with a nitro group. The aniline moiety (-NH₂) at the 1-position introduces nucleophilic reactivity, while the electron-withdrawing nitro and trifluoromethoxy groups modulate electronic density across the aromatic system. This configuration enhances stability and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄F₄N₂O₃ |

| Molecular Weight | 240.114 g/mol |

| IUPAC Name | 3-fluoro-6-nitro-2-(trifluoromethoxy)aniline |

| SMILES | C1=CC(=C(C(=C1N+[O-])N)OC(F)(F)F)F |

| InChI Key | KAKCIQHJEBKSQP-UHFFFAOYSA-N |

Electronic and Steric Effects

The trifluoromethoxy group (-OCF₃) exerts strong electron-withdrawing effects via inductive mechanisms, reducing electron density at the ortho and para positions of the benzene ring. Concurrently, the nitro group (-NO₂) further deactivates the ring, directing electrophilic substitution to meta positions relative to itself. Steric hindrance from the trifluoromethoxy group may limit rotational freedom, potentially stabilizing specific conformations in protein-binding contexts .

Synthesis and Optimization

General Synthetic Routes

Synthesis typically begins with halogenated precursors, such as 1,2-dichloro-4-trifluoromethoxybenzene, which undergo nitration to introduce the nitro group. Subsequent amination via nucleophilic aromatic substitution (NAS) introduces the aniline moiety. For example:

-

Nitration: Reaction of 1,2-dichloro-4-trifluoromethoxybenzene with concentrated HNO₃/H₂SO₄ at 0–5°C yields the nitro intermediate.

-

Amination: Treatment with aqueous ammonia under high-pressure conditions replaces the chlorine atom at the 1-position with an amino group .

Challenges and Modifications

Fluorine’s high electronegativity complicates NAS, often requiring elevated temperatures or catalytic metal assistance. Patent EP0820981A1 describes analogous syntheses of 2-trifluoromethoxy-aniline derivatives using copper(I) iodide to facilitate amination . Similar strategies may apply to this compound, though yield optimization remains an area of active research.

Applications in Medicinal Chemistry

Resistance Mitigation

The trifluoromethoxy group’s metabolic stability may reduce susceptibility to bacterial degradation, addressing resistance mechanisms observed in rifampicin- and isoniazid-resistant strains . Hybridization strategies combining this scaffold with known pharmacophores could enhance efficacy.

Agricultural Chemistry Applications

Herbicidal and Pesticidal Activity

The compound’s nitro and trifluoromethoxy groups are common in agrochemicals, where they disrupt electron transport chains in weeds or pests. For instance, trifluoromethoxy substituents enhance lipid solubility, promoting cuticular penetration in insects. Preliminary studies suggest utility in developing next-generation herbicides with reduced environmental persistence compared to chloroaromatics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume